3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride 3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride
Brand Name: Vulcanchem
CAS No.: 1923088-62-3
VCID: VC2732116
InChI: InChI=1S/C14H18N4.3ClH/c1-2-12(10-16-5-1)11-18-9-8-17-14(18)13-3-6-15-7-4-13;;;/h1-2,5,8-10,13,15H,3-4,6-7,11H2;3*1H
SMILES: C1CNCCC1C2=NC=CN2CC3=CN=CC=C3.Cl.Cl.Cl
Molecular Formula: C14H21Cl3N4
Molecular Weight: 351.7 g/mol

3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride

CAS No.: 1923088-62-3

Cat. No.: VC2732116

Molecular Formula: C14H21Cl3N4

Molecular Weight: 351.7 g/mol

* For research use only. Not for human or veterinary use.

3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride - 1923088-62-3

Specification

CAS No. 1923088-62-3
Molecular Formula C14H21Cl3N4
Molecular Weight 351.7 g/mol
IUPAC Name 3-[(2-piperidin-4-ylimidazol-1-yl)methyl]pyridine;trihydrochloride
Standard InChI InChI=1S/C14H18N4.3ClH/c1-2-12(10-16-5-1)11-18-9-8-17-14(18)13-3-6-15-7-4-13;;;/h1-2,5,8-10,13,15H,3-4,6-7,11H2;3*1H
Standard InChI Key OTXORXYJVPVEFT-UHFFFAOYSA-N
SMILES C1CNCCC1C2=NC=CN2CC3=CN=CC=C3.Cl.Cl.Cl
Canonical SMILES C1CNCCC1C2=NC=CN2CC3=CN=CC=C3.Cl.Cl.Cl

Introduction

Chemical Properties and Structure

Molecular Information

The compound's key molecular characteristics are summarized in the following table:

PropertyValueSource
Molecular Formula (Free Base)C14H18N4
Molecular Weight (Free Base)242.32 g/mol
CAS Number (Salt Form)1923088-62-3
CAS Number (Free Base)1785762-69-7

As a trihydrochloride salt, the compound would have the molecular formula C14H21Cl3N4, similar to its structural analogs that share the same salt form.

Structural Features

3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride possesses a distinctive structural architecture characterized by:

  • A pyridine ring with substitution at the 3-position

  • A methylene bridge (-CH2-) linking the pyridine to the imidazole

  • An imidazole ring with the piperidine substituent at the 2-position

  • A piperidine ring attached to the imidazole

  • Three chloride counterions associated with the protonated nitrogen atoms

This structural arrangement creates a molecule with multiple basic centers and potential binding sites for biological interactions. The positioning of these heterocyclic components relative to each other contributes to the compound's three-dimensional structure and influences its chemical and biological properties.

PropertyExpected CharacteristicRationale
Physical StateSolid at room temperatureTypical for hydrochloride salts of similar molecular weight
SolubilityHigh water solubilityCharacteristic of hydrochloride salts
pH in SolutionAcidicDue to the hydrochloride salt form
HygroscopicityLikely hygroscopicCommon for hydrochloride salts with multiple nitrogen atoms
StabilityStable under standard conditionsBased on similar heterocyclic compounds

The trihydrochloride salt form significantly enhances the water solubility of the compound compared to its free base, making it potentially more suitable for various research applications that require aqueous solubility.

Structural Relationships

Related Compounds

3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride belongs to a family of structurally related compounds that share similar heterocyclic components but differ in their connectivity or substitution patterns:

CompoundCAS NumberKey Structural Difference
4-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride1987680-77-2Pyridine substitution at 4-position; piperidine at 3-position
2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride1992996-23-2Pyridine substitution at 2-position
4-[(2-Methyl-1H-imidazol-1-yl)methyl]pyridine1257859-84-9Contains methyl group instead of piperidine

These structural relationships are significant for understanding structure-activity relationships and for developing focused libraries of compounds for pharmaceutical screening.

Isomeric Forms

The positional isomers of this compound (differing in the point of attachment on the pyridine ring) may exhibit different biological activities despite their similar chemical compositions. The 2-, 3-, and 4-substituted pyridine variants represent an interesting series for comparative studies in medicinal chemistry research.

Synthesis and Preparation

Synthetic Challenges

The synthesis of this compound presents several technical challenges:

  • Regioselectivity in the alkylation of the imidazole

  • Control of the stereochemistry at the piperidine ring

  • Purification of intermediates and final products

  • Formation of the trihydrochloride salt with appropriate stoichiometry and purity

These challenges would necessitate careful optimization of reaction conditions and purification procedures to obtain the desired compound with high purity.

Potential ActivityBasis for Prediction
AntimicrobialImidazole derivatives show "antibacterial, antimycobacterial, antifungal" activities
Anti-inflammatoryImidazole compounds often possess "anti-inflammatory" properties
AntitumorMany imidazole-containing structures exhibit "antitumor" effects
AntiviralImidazole derivatives have demonstrated "antiviral" activities
Receptor ModulationPiperidine-containing compounds often interact with various receptors

It is important to note that these are predicted activities based on structural similarities, and specific experimental validation would be required to confirm the actual biological profile of this compound.

Structure-Activity Considerations

Several structural features of 3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride are likely to influence its biological activity:

  • The 3-position substitution on the pyridine ring (compared to 2- or 4-position in related compounds)

  • The connectivity between the heterocyclic components

  • The conformation of the piperidine ring

  • The salt form, which affects solubility and pharmacokinetic properties

Comparative studies with the positional isomers (2- and 4-substituted variants) would be valuable for establishing structure-activity relationships.

Research Applications

Pharmaceutical Research

3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride may find applications in various aspects of pharmaceutical research:

  • As a lead compound in drug discovery programs

  • In the development of structure-activity relationship studies

  • As a tool compound for investigating specific biological targets

  • As part of focused libraries for screening against therapeutic targets

The compound's complex structure with multiple pharmacophores makes it particularly interesting for medicinal chemistry exploration.

Chemical Biology Applications

In chemical biology research, this compound could serve as:

  • A probe for specific cellular pathways or targets

  • A starting point for developing labeled analogs for biological imaging

  • A structural template for targeted library synthesis

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